molecular formula C19H17FN4O2S2 B2789027 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392298-66-7

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2789027
CAS No.: 392298-66-7
M. Wt: 416.49
InChI Key: DXRCLQXRFDEKCY-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide moiety at position 2 and a thioether-linked 2-fluorophenylaminoethyl group at position 5 of the heterocyclic core. The compound’s structural complexity arises from its substitution pattern, which combines aromatic, amide, and thioether functionalities. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for enhancing metabolic stability and target affinity through fluorination and hydrophobic substituents (e.g., 3,4-dimethylbenzamide) .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-8-13(9-12(11)2)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRCLQXRFDEKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. Below is a comparative analysis with structurally related derivatives:

Compound Core Structure Key Substituents Biological Activity Synthesis Highlights Spectral Confirmation
Target Compound 1,3,4-Thiadiazole 3,4-Dimethylbenzamide, 2-fluorophenylaminoethylthio Inferred enzyme inhibition (structural analogy) Likely involves amidation of thiadiazole-2-amine and thioether alkylation IR: C=O (amide) ~1660 cm⁻¹; absence of ν(S–H) confirms thione tautomer
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal Condensation of thiosemicarbazide with aldehydes Not explicitly stated
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Benzamide, piperidinylethylthio Acetylcholinesterase inhibition Alkylation of thiol with 2-(piperidin-1-yl)ethyl bromide, followed by amidation ¹H-NMR: Aromatic protons (δ 7.4–8.1 ppm), piperidine signals (δ 2.4–2.7 ppm)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorobenzamide PFOR enzyme inhibition Benzoylation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride IR: ν(C=O) 1680 cm⁻¹; X-ray confirms N–H∙∙∙N hydrogen bonding

Key Observations :

Substituent Impact on Activity: Fluorinated aromatic groups (e.g., 2-fluorophenyl in the target, 2,4-difluorobenzamide in ) enhance metabolic stability and target binding via hydrophobic and electronic effects.

Synthetic Strategies :

  • Thioether formation (e.g., alkylation of thiadiazole-2-thiols with α-halogenated ketones or amines) is a shared step in synthesizing thiadiazole derivatives .
  • Amidation reactions (e.g., coupling benzoyl chlorides with thiadiazole amines) are critical for introducing aromatic substituents .

Spectroscopic Trends :

  • IR Spectroscopy : Absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, a feature consistent with 1,2,4-triazole-thione derivatives .
  • NMR : Aromatic protons in benzamide/benzylidene groups typically resonate at δ 7.0–8.5 ppm, while aliphatic thioether chains appear at δ 2.5–4.0 ppm .

Biological Relevance: Thiadiazole derivatives with sulfonamide or benzamide substituents exhibit diverse activities, including acetylcholinesterase inhibition and antiparasitic effects .

Data Tables

Table 1: Comparative Spectral Data of Selected Thiadiazole Derivatives

Compound IR (ν, cm⁻¹) ¹H-NMR (δ, ppm) Key Structural Confirmation
Target Compound 1660 (C=O), 1247–1255 (C=S) Aromatic: 7.2–8.0 (benzamide, fluorophenyl) Thione tautomer (no S–H stretch)
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-...) 1682 (C=O) 7.4–8.1 (benzamide), 2.4–2.7 (piperidine CH₂) MS: m/z 389 [M+H]⁺
N-(5-Chloro-1,3-thiazol-2-yl)-... 1680 (C=O), 3278 (N–H) 7.3–7.9 (difluorophenyl), 10.2 (N–H) X-ray: N–H∙∙∙N hydrogen bonds

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide?

  • Answer : Synthesis involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and amide bond coupling. Key optimizations include:

  • Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency .
  • Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., 2-fluorophenyl and dimethylbenzamide groups) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for amides) .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Answer :

  • Functional group variation : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to assess impact on bioactivity .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What computational strategies are effective for identifying potential biological targets of this compound?

  • Answer :

  • Phylogenetic profiling : Compare compound activity across species with divergent enzyme orthologs .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., using GROMACS) to refine binding hypotheses .
  • Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Cross-validate with orthogonal assays : Confirm antiproliferative effects via clonogenic assays if MTT results are inconsistent .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors .

Q. What methodologies optimize solubility and bioavailability for in vivo studies of this compound?

  • Answer :

  • Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve pharmacokinetics .
  • LogP adjustment : Introduce polar groups (e.g., -OH, -SO3_3H) while monitoring permeability via Caco-2 cell assays .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole ring formation) be elucidated?

  • Answer :

  • Kinetic studies : Monitor intermediate formation via 1H^1H-NMR at timed intervals .
  • Isotopic labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in amide bonds .
  • DFT calculations : Model transition states and activation energies (e.g., Gaussian 09) to propose mechanistic pathways .

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